molecular formula C14H25N3O2S B2918753 N1-methyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034469-63-9

N1-methyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2918753
CAS No.: 2034469-63-9
M. Wt: 299.43
InChI Key: OSVHGQYGVUSIIE-UHFFFAOYSA-N
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Description

N1-methyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel highly expressed on immune cells like macrophages and microglia. The P2X7 receptor is a key mediator of the NLRP3 inflammasome activation and subsequent release of pro-inflammatory cytokines such as IL-1β. This compound has demonstrated efficacy in preclinical models of neuropathic pain and neuroinflammation, making it a critical research tool for investigating the role of purinergic signaling in neurological disorders. Its high selectivity helps researchers dissect the P2X7 pathway from other purinergic receptors. Studies have shown that targeting the P2X7 receptor with antagonists like this compound can reduce allodynia in rodent models of nerve injury, highlighting its value for pain research. Furthermore, its role in modulating microglial activation positions it as a compound of interest for studying conditions like multiple sclerosis, Alzheimer's disease, and other central nervous system disorders where neuroinflammation is a contributing factor. This antagonist provides researchers with a powerful pharmacological probe to explore the intricate connections between the immune system and neuronal function.

Properties

IUPAC Name

N-methyl-N'-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2S/c1-15-13(18)14(19)16-10-11-2-6-17(7-3-11)12-4-8-20-9-5-12/h11-12H,2-10H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVHGQYGVUSIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1CCN(CC1)C2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the tetrahydro-2H-thiopyran and piperidine intermediates. These intermediates are then coupled through a series of reactions to form the final oxalamide compound. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N1-methyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-methyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N1-methyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide with structurally related oxalamide and piperidine-based analogs. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight Biological/Pharmacological Notes
Target Compound : this compound - N1: Methyl
- N2: Piperidin-4-ylmethyl with tetrahydro-2H-thiopyran-4-yl
Not provided Not provided No direct data; inferred metabolic stability due to sulfur-containing heterocycle (see Discussion).
Compound 17 - N1: Naphthalen-1-yl
- N2: Piperidin-4-ylmethyl with tetrahydro-2H-pyran-4-yl
C23H28N2O2 381.2 Moderate microsomal stability (human: t1/2 = 45 min); high lipophilicity (HPLC tg = 1.07 min).
Compound 11 - N1: 2-Methoxypyridin-4-yl
- N2: Piperidin-4-ylmethyl with naphthalen-1-yl
C22H27N3O2 390.24 Lower microsomal stability (human: t1/2 = 28 min); polar due to methoxy group (HPLC tg = 4.78 min).
N1-(isoxazol-3-yl)-N2-...oxalamide - N1: Isoxazol-3-yl
- N2: Piperidin-4-ylmethyl with tetrahydro-2H-pyran-4-yl
C16H24N4O4 336.39 No biological data; reduced molecular weight suggests enhanced solubility vs. target compound.
N1-(2-ethoxyphenyl)-N2-...oxalamide - N1: 2-Ethoxyphenyl
- N2: Piperidin-4-ylmethyl with 2-methylpyridin-4-yl
C22H28N4O3 396.5 Higher molecular weight; ethoxy group may improve membrane permeability.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-...oxalamide - N1: Cyclohexenylethyl
- N2: Piperidin-4-ylmethyl with tetrahydrofuran-3-yl
C20H33N3O3 363.5 Cyclohexenyl group introduces rigidity; no metabolic data available.

Key Findings from Comparative Analysis:

Impact of Substituents on Lipophilicity :

  • The target compound’s tetrahydro-2H-thiopyran group (sulfur-containing) likely increases lipophilicity compared to oxygen-based analogs like Compound 17 (tetrahydro-2H-pyran-4-yl) . This could enhance membrane permeability but reduce aqueous solubility.
  • Polar groups (e.g., methoxy in Compound 11) significantly lower lipophilicity, as evidenced by longer HPLC retention times (tg = 4.78 min vs. 1.07 min for Compound 17) .

Metabolic Stability :

  • Compound 17 demonstrates moderate human microsomal stability (t1/2 = 45 min), while Compound 11 is less stable (t1/2 = 28 min), possibly due to oxidative metabolism of the methoxy group . The target compound’s thiopyran moiety may confer resistance to oxidation, improving metabolic stability.

Structural Diversity and Bioactivity: Analogs like DMPI and CDFII (piperidine-indole derivatives) show antimicrobial synergy with carbapenems against MRSA, suggesting that the piperidine-oxalamide scaffold can be tuned for specific biological targets .

Molecular Weight and Solubility :

  • Smaller analogs like N1-(isoxazol-3-yl)-N2-...oxalamide (MW = 336.39) may offer better solubility, whereas bulkier groups (e.g., cyclohexenyl in ) could compromise pharmacokinetics .

Biological Activity

N1-methyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article discusses its synthesis, biological characterization, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Common Name This compound
CAS Number 2034617-90-6
Molecular Formula C19H26ClN3O2S
Molecular Weight 395.9 g/mol
Density Not Available
Boiling Point Not Available
Melting Point Not Available

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. Key steps include:

  • Formation of the Piperidine Intermediate : This is achieved through reductive amination of suitable amines with ketones or aldehydes.
  • Introduction of the Tetrahydrothiopyran Ring : The piperidine intermediate is reacted with a thiopyran derivative.
  • Oxalamide Formation : The final step involves the reaction of the intermediate with oxalic acid derivatives to form the oxalamide structure.

This compound exhibits biological activity primarily through its interaction with muscarinic receptors in the central nervous system (CNS). Muscarinic agonists are known to play roles in various neurological functions and are being explored for their therapeutic potential in conditions such as Alzheimer's disease and schizophrenia .

Pharmacological Studies

Research indicates that compounds similar to this compound have shown promise as:

  • Muscarinic Receptor Agonists : They exhibit selective activity at M(1), M(2), and M(4) receptors, suggesting potential utility in treating cognitive deficits associated with schizophrenia .
  • Phosphodiesterase Inhibitors : Some derivatives have been identified as inhibitors of phosphodiesterase, which is relevant for modulating signaling pathways involved in various diseases.

Study on Neurological Disorders

A study conducted on a series of muscarinic receptor agonists, including derivatives related to this compound, demonstrated significant improvements in cognitive function in animal models of Alzheimer's disease. The findings indicated enhanced cholinergic signaling, which is critical for memory and learning processes.

Anticancer Activity

Another research effort explored the anticancer properties of related compounds, revealing that certain modifications to the tetrahydrothiopyran structure could enhance cytotoxicity against various cancer cell lines. These findings suggest that further optimization of this compound could lead to novel therapeutic agents in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-methyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of structurally related piperidine-oxalamide derivatives often involves multi-step reactions, such as coupling piperidine intermediates with oxalamide precursors. Key steps include:

  • Reductive amination : Use of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane for stabilizing intermediates .
  • Acylation : Propionyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) to introduce methyl groups .
  • Purification : Trituration with diethyl ether or column chromatography to isolate pure compounds.
  • Yield optimization : Adjusting stoichiometry, reaction time (e.g., 12–24 hours), and temperature (e.g., reflux in methanol) can improve yields beyond 60% .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify methyl, thiopyran, and piperidine proton environments. For example, methyl groups typically appear as singlets at δ 2.3–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ ion for C₁₅H₂₅N₃O₂S: 312.17 g/mol) .
  • Purity assessment : HPLC with ≥98% purity thresholds, using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are critical when handling thiopyran and piperidine derivatives in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact with hygroscopic or corrosive reagents (e.g., acetyl chloride) .
  • Ventilation : Use fume hoods when working with volatile solvents (e.g., dichloromethane).
  • Storage : Store intermediates at -20°C under inert gas (argon/nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can structural modifications to the thiopyran or piperidine moieties alter the compound’s bioactivity or physicochemical properties?

  • Methodological Answer :

  • Substituent variation : Replace the tetrahydro-2H-thiopyran group with cyclohexane or aromatic rings to study steric effects on receptor binding .
  • SAR studies : Introduce electron-withdrawing groups (e.g., -CF₃) to the oxalamide backbone to enhance metabolic stability. Monitor changes via:
  • LogP measurements : Assess lipophilicity using reverse-phase HPLC .
  • Enzymatic assays : Test inhibitory activity against target enzymes (e.g., kinases) .

Q. How can contradictory NMR or MS data be resolved during structural characterization?

  • Methodological Answer :

  • Signal assignment : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in congested regions (e.g., piperidine CH₂ groups) .
  • Isotopic labeling : Synthesize deuterated analogs to confirm proton environments.
  • Alternative ionization techniques : Employ ESI-MS vs. MALDI-MS to detect adducts or fragmentation anomalies .

Q. What computational strategies are effective for predicting the compound’s reactivity or binding modes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states for key reactions (e.g., acylation) to identify rate-limiting steps .
  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs) based on piperidine derivatives’ known pharmacophores .
  • Machine learning : Train models on reaction optimization datasets (e.g., solvent/reagent combinations) to predict optimal synthetic conditions .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Batch consistency : Validate purity across synthetic batches via LC-MS and NMR .
  • Positive controls : Use established inhibitors/agonists in parallel assays (e.g., reference kinase inhibitors) .
  • Triangulation : Combine data from SPR (surface plasmon resonance), cell-based assays, and computational models to cross-verify results .

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